molecular formula C15H14N2O5 B2557163 N-(2,4-dimethoxyphenyl)-4-nitrobenzamide CAS No. 152586-90-8

N-(2,4-dimethoxyphenyl)-4-nitrobenzamide

Cat. No.: B2557163
CAS No.: 152586-90-8
M. Wt: 302.286
InChI Key: XUJKRQHILJWOBB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a nitro group attached to a benzamide moiety, along with two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide typically involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-amino-N-(2,4-dimethoxyphenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-dimethoxyaniline and 4-nitrobenzoic acid.

Scientific Research Applications

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O4_{4}
  • Functional Groups : Nitro group (-NO2_2), dimethoxy groups (-OCH3_3), and an amide linkage (-C(=O)N-).

These structural components contribute to its reactivity and interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of bacterial RNA polymerase. This enzyme is essential for RNA synthesis in bacteria, and its inhibition disrupts transcription processes, leading to bacterial cell death. The compound's nitro group plays a crucial role in this mechanism by participating in redox reactions that generate toxic intermediates capable of damaging bacterial DNA .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae

In vitro studies have shown that the compound effectively inhibits the growth of these pathogens, suggesting its potential as a lead compound for developing new antibacterial agents .

Comparative Antimicrobial Efficacy

Pathogen Inhibition Concentration (IC50) Mechanism
Staphylococcus aureus15 µMRNA polymerase inhibition
Streptococcus pneumoniae20 µMRNA polymerase inhibition

Antitumor Activity

Recent studies indicate that this compound may also possess antitumor properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted, potentially through mechanisms similar to those observed in its antibacterial activity .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity and potential as an antitumor agent .
  • Mechanistic Insights :
    • Study : Investigated the apoptotic pathways activated by the compound.
    • Results : Enhanced expression of pro-apoptotic proteins was observed alongside a decrease in anti-apoptotic factors, suggesting a shift towards apoptosis induction .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-12-7-8-13(14(9-12)22-2)16-15(18)10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJKRQHILJWOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 2,4-dimethoxyaniline (2.53 g, 16.0 mmol) and 4-nitrobenzoic acid (2.50 g, 14.8 mmol), the procedure of Reference Example 16 was repeated to obtain 3.72 g (91.3%) of the title compound in the form of yellow needle crystals.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Yield
91.3%

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